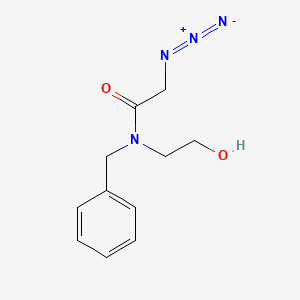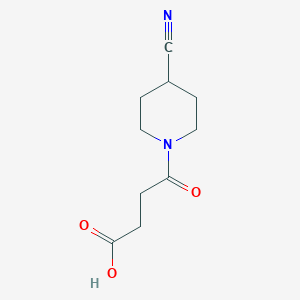
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
説明
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, also known as 2-chloro-1,4-diazepane-1-butanone, is an organic compound with a molecular formula of C7H11ClO. It is a colorless liquid with a low boiling point of only 76°C. This compound is of interest to scientists due to its potential applications in the field of medicinal chemistry and drug design.
作用機序
The exact mechanism of action of 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the regulation of neurotransmitters in the brain. It is thought to act as a competitive inhibitor of acetylcholinesterase, monoamine oxidase, and glutathione S-transferase. This means that it binds to the active sites of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one are not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the regulation of neurotransmitters in the brain. This could potentially result in an increase in the levels of certain neurotransmitters, such as acetylcholine and serotonin, which could lead to a variety of effects, including improved mood and cognitive performance.
実験室実験の利点と制限
The main advantage of using 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one in laboratory experiments is its low boiling point, which makes it easier to handle and store. Additionally, its low toxicity makes it suitable for use in a variety of laboratory settings. However, it is important to note that this compound is not approved for human consumption, and therefore should not be used in any experiments involving humans.
将来の方向性
There are a number of potential future directions for research involving 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one. One area of research that could be explored is the development of new and improved synthesis methods for this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological disorders. Finally, further research could be done to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.
科学的研究の応用
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one has a number of potential applications in the field of medicinal chemistry and drug design. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotic compounds.
特性
IUPAC Name |
2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-6-4-5-12(2)7-8-13/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWYZGIULCBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)
![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)
![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)
![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)

![3-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1478991.png)

![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478993.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide](/img/structure/B1478997.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478998.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1478999.png)